![molecular formula C59H124N2O3Si B14324136 N~1~-{3-[Tris(octadecyloxy)silyl]propyl}ethane-1,2-diamine CAS No. 105923-20-4](/img/structure/B14324136.png)
N~1~-{3-[Tris(octadecyloxy)silyl]propyl}ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-{3-[Tris(octadecyloxy)silyl]propyl}ethane-1,2-diamine is a complex organosilicon compound. It is characterized by the presence of a silyl group attached to a propyl chain, which is further connected to an ethane-1,2-diamine moiety. This compound is notable for its unique structural features, which include long octadecyloxy chains, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-{3-[Tris(octadecyloxy)silyl]propyl}ethane-1,2-diamine typically involves the reaction of tris(octadecyloxy)silane with 3-chloropropylamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like toluene or dichloromethane. The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps, such as distillation or chromatography, are employed to isolate the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-{3-[Tris(octadecyloxy)silyl]propyl}ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: The silyl group can participate in substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while reduction can produce amine-functionalized silanes.
Aplicaciones Científicas De Investigación
N~1~-{3-[Tris(octadecyloxy)silyl]propyl}ethane-1,2-diamine has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced materials and functionalized silanes.
Biology: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its role in developing novel therapeutic agents and diagnostic tools.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which N1-{3-[Tris(octadecyloxy)silyl]propyl}ethane-1,2-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The long octadecyloxy chains enhance its ability to penetrate cell membranes, facilitating its action at the molecular level. The silyl group can form covalent bonds with target molecules, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-(Trimethoxysilyl)propyl)ethylenediamine: Similar structure but with methoxy groups instead of octadecyloxy chains.
N-(3-(Triethoxysilyl)propyl)ethylenediamine: Contains ethoxy groups, offering different solubility and reactivity profiles.
Uniqueness
N~1~-{3-[Tris(octadecyloxy)silyl]propyl}ethane-1,2-diamine is unique due to its long octadecyloxy chains, which impart distinct hydrophobic properties and enhance its potential for applications in various fields. Its ability to form stable complexes with a wide range of molecules sets it apart from other similar compounds.
Propiedades
Número CAS |
105923-20-4 |
|---|---|
Fórmula molecular |
C59H124N2O3Si |
Peso molecular |
937.7 g/mol |
Nombre IUPAC |
N'-(3-trioctadecoxysilylpropyl)ethane-1,2-diamine |
InChI |
InChI=1S/C59H124N2O3Si/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-56-62-65(59-52-54-61-55-53-60,63-57-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)64-58-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h61H,4-60H2,1-3H3 |
Clave InChI |
QJUNOLLKQQRLKY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCO[Si](CCCNCCN)(OCCCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Naphtho[2,3-c]pyran-5,10-dione](/img/structure/B14324057.png)
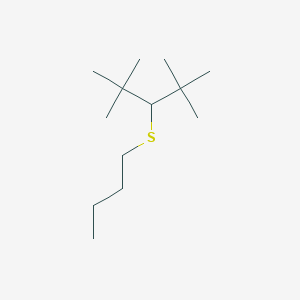
![1-Methyl-5-phenyl-1,3-dihydro-2H-pyrido[3,4-e][1,4]diazepin-2-one](/img/structure/B14324069.png)
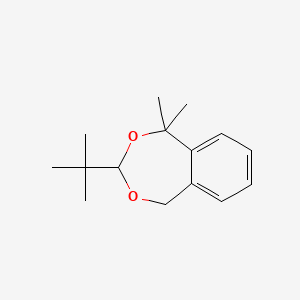

![3-Methyl-7-oxabicyclo[4.1.0]hept-3-ene](/img/structure/B14324093.png)
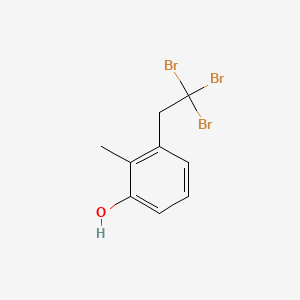
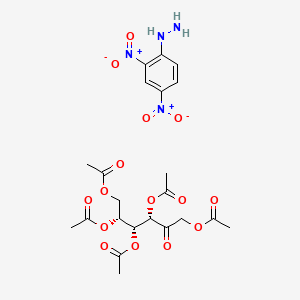
![Dimethyl 2-[(methanesulfonyl)oxy]pentanedioate](/img/structure/B14324108.png)
![1-Octanamine, N-[2-(2-methoxyethoxy)ethyl]-](/img/structure/B14324115.png)
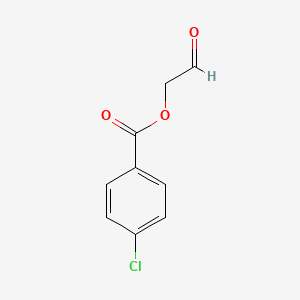
![Trimethyl[(phenylselanyl)methyl]stannane](/img/structure/B14324129.png)
![2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B14324148.png)

